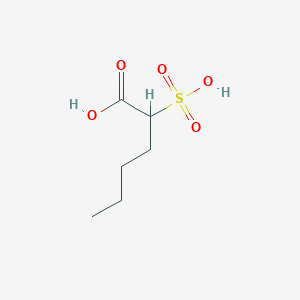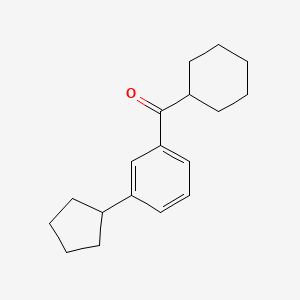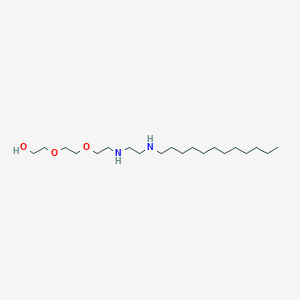
3,6-Dioxa-9,12-diazatetracosan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dioxa-9,12-diazatetracosan-1-ol is a chemical compound with the molecular formula C20H44N2O3. It is known for its unique structure, which includes both ether and amine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxa-9,12-diazatetracosan-1-ol typically involves the reaction of long-chain alkylamines with ethylene oxide. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The use of catalysts and continuous monitoring of reaction parameters are crucial to maximize yield and purity. The final product is then purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,6-Dioxa-9,12-diazatetracosan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The ether and amine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines and ethers .
Scientific Research Applications
3,6-Dioxa-9,12-diazatetracosan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dioxa-9,12-diazatetracosan-1-ol involves its interaction with specific molecular targets. The ether and amine groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxatetracosan-1-ol: Similar in structure but contains additional ether groups.
3,6,9-Trioxa-12-azadocosan-1-ol: Contains fewer ether groups and one amine group.
Uniqueness
3,6-Dioxa-9,12-diazatetracosan-1-ol is unique due to its specific combination of ether and amine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications that require these functional groups .
Properties
CAS No. |
64890-81-9 |
|---|---|
Molecular Formula |
C20H44N2O3 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
2-[2-[2-[2-(dodecylamino)ethylamino]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C20H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-14-22-15-17-24-19-20-25-18-16-23/h21-23H,2-20H2,1H3 |
InChI Key |
OALLDAMWVVGCDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCNCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine](/img/structure/B14495867.png)
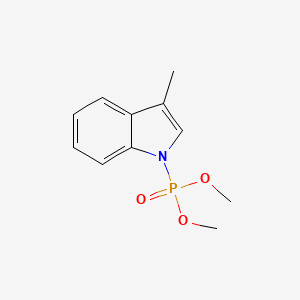

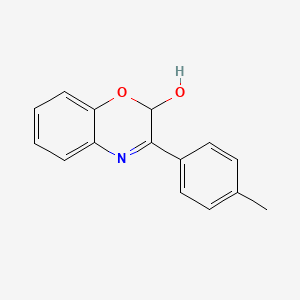
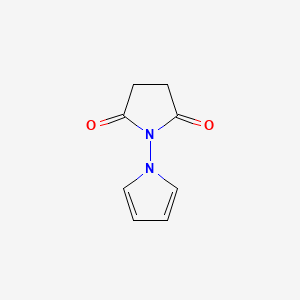
![8-Nitro-1H-indeno[1,2-d]pyrimidine-4,5-dione](/img/structure/B14495902.png)
